Pglcua
Overview
Description
Pglcua, also known as 1-O-palmityl-D-glucuronic acid, is a synthetic compound derived from glucuronic acid. It is characterized by its unique structure, which includes a hexadecoxy group attached to a glucuronic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-palmityl-D-glucuronic acid typically involves the esterification of glucuronic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 1-O-palmityl-D-glucuronic acid can be achieved through a similar esterification process. the reaction conditions are optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
1-O-palmityl-D-glucuronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyl groups in the glucuronic acid moiety can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of 1-O-palmityl-D-glucuronic acid, such as esters, ethers, and alcohols .
Scientific Research Applications
1-O-palmityl-D-glucuronic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-O-palmityl-D-glucuronic acid involves its incorporation into liposomal membranes, where it enhances the stability and circulation time of the liposomes. This is achieved through the interaction of the hexadecoxy group with the lipid bilayer, which prevents the rapid clearance of the liposomes from the bloodstream . The molecular targets and pathways involved in this process include the lipid bilayer components and the reticuloendothelial system, which is responsible for the clearance of foreign particles from the blood .
Comparison with Similar Compounds
Similar Compounds
1-O-palmityl-D-glucose: Similar to 1-O-palmityl-D-glucuronic acid but lacks the carboxylic acid group.
1-O-palmityl-D-galacturonic acid: Similar structure but derived from galacturonic acid instead of glucuronic acid.
1-O-palmityl-D-mannuronic acid: Another similar compound derived from mannuronic acid.
Uniqueness
1-O-palmityl-D-glucuronic acid is unique due to its specific structure, which includes a hexadecoxy group attached to a glucuronic acid backbone. This structure imparts unique properties to the compound, such as enhanced stability and circulation time in liposomal formulations, making it particularly useful in drug delivery applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUQXEVPTHAOHS-SXFAUFNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938533 | |
Record name | Hexadecyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Palmitoyl glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17460-02-5 | |
Record name | 1-O-Palmitylglucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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